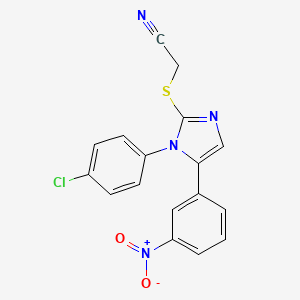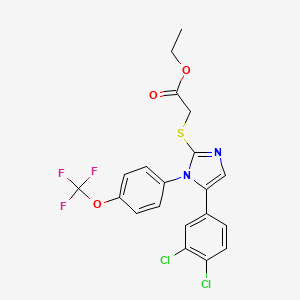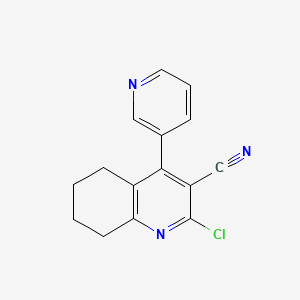
2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
説明
- Safety Information : It is classified as a warning substance (Hazard Statements: H302-H315-H319-H335) and should be handled with care .
Synthesis Analysis
The synthesis of this compound involves the use of organolithium reagents. Specifically, 2,4-dichloro-6-phenylpyrimidine (3) and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine (7) were prepared using these reagents. Nucleophilic attack on pyrimidines 1, 3, and 9 using N-methylpiperazine was highly regioselective, favoring the formation of C-4 substituted products. Reaction of compound 7 with N,N-dimethylethylenediamine exclusively afforded compound 8 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile consists of a quinoline ring system with a pyridine substituent at the 3-position. The chlorine atom at the 2-position and the cyano group at the 3-position contribute to its chemical properties. The detailed 3D structure can be visualized using molecular modeling tools .
Chemical Reactions Analysis
The compound’s reactivity is influenced by the presence of the chloro and pyridine groups. It can participate in nucleophilic aromatic substitution (SNAr) reactions, especially starting from readily available halopyrimidines. The introduction of hydrophobic side chains using organolithium reagents enhances its binding affinity with serotonin (5-HT) receptor sites. The mechanism of herbicidal action may involve inhibition of obtusifoliol 14α-methyl demethylase P450 .
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Derivative Development
2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its derivatives have been a focus in the synthesis of novel compounds. For instance, efficient synthesis methods have been developed to create various derivatives with different substituents, showing notable action against tested microbes, highlighting their potential in antimicrobial applications (Goswami et al., 2022).
Anti-Inflammatory Applications
In the realm of medical research, particularly in anti-inflammatory treatments, 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles have shown promise. They have been evaluated for their in vivo anti-inflammatory activity, showing significant effects and minor ulcerogenic impacts, making them interesting candidates for future drug development (Abd El-Salam et al., 2009).
Antimicrobial Screening
The derivatives of this compound have been screened for their antimicrobial properties. Research indicates that they exhibit antimicrobial activity, which suggests potential applications in developing new antimicrobial agents (Goswami et al., 2022).
Crystal Structure Analysis
In structural chemistry, these compounds have been subject to X-ray diffraction analysis to understand their molecular and crystalline structures. This kind of analysis is crucial in the pharmaceutical industry for drug design and understanding the interaction mechanisms of drugs (Dyachenko et al., 2015).
Antifungal and Anticancer Properties
Recent studies have explored the antifungal properties of novel 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives, showing promising results that could lead to the development of new antifungal treatments (Gholap et al., 2007). Additionally, some derivatives have been evaluated for their in vitro cytotoxicity against different cancer cell lines, indicating potential applications in cancer therapy (Mansour et al., 2013).
作用機序
The compound’s proposed mechanism of action centers around its interaction with the serotonin (5-HT) receptor sites. The hydrophobic side chains, such as the 4-(trifluoromethyl)pyridin-3-yl group and the naphthalen-1-yl group, enhance its binding affinity. Inhibition of obtusifoliol 14α-methyl demethylase P450 is likely involved in its herbicidal activity .
Safety and Hazards
特性
IUPAC Name |
2-chloro-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-15-12(8-17)14(10-4-3-7-18-9-10)11-5-1-2-6-13(11)19-15/h3-4,7,9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRPSSHLWQDHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Benzyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3404462.png)
![Methyl 2-(4-benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3404465.png)
![7-Chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3404472.png)
![Ethyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3404487.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3404499.png)
![Ethyl 6-benzyl-2-(3,4,5-triethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3404503.png)
![2-{[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-benzylacetamide](/img/structure/B3404510.png)
![4-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-[(4-methylphenyl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B3404518.png)
![N-(4-bromophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B3404526.png)
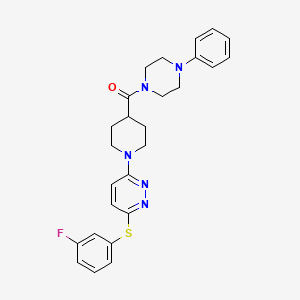
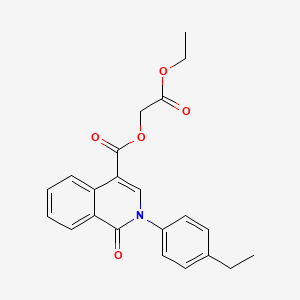
![N-(3-chlorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3404550.png)
